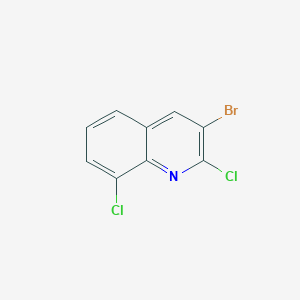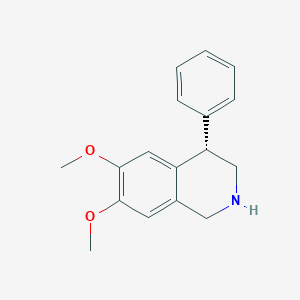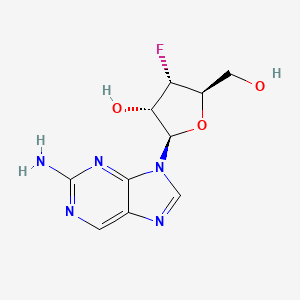![molecular formula C11H18BNO4S B11847283 {3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid CAS No. 690662-94-3](/img/structure/B11847283.png)
{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N-butyl-N-methylsulfamoyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the N-butyl-N-methylsulfamoyl Group: The N-butyl-N-methylsulfamoyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the phenylboronic acid with N-butyl-N-methylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acids.
科学研究应用
(3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with boronic acids.
Industry: The compound is used in the production of advanced materials and polymers due to its ability to form stable boron-carbon bonds.
作用机制
The mechanism of action of (3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid primarily involves its interaction with enzymes and other biological molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. This interaction can modulate the activity of these enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the N-butyl-N-methylsulfamoyl group, making it less versatile in certain reactions.
3-Formylphenylboronic Acid: Contains a formyl group instead of the N-butyl-N-methylsulfamoyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
(3-(N-butyl-N-methylsulfamoyl)phenyl)boronic acid is unique due to the presence of the N-butyl-N-methylsulfamoyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both synthetic and medicinal chemistry.
属性
CAS 编号 |
690662-94-3 |
|---|---|
分子式 |
C11H18BNO4S |
分子量 |
271.15 g/mol |
IUPAC 名称 |
[3-[butyl(methyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H18BNO4S/c1-3-4-8-13(2)18(16,17)11-7-5-6-10(9-11)12(14)15/h5-7,9,14-15H,3-4,8H2,1-2H3 |
InChI 键 |
WQSMSFTUNCJQMH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N(C)CCCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)
![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)


![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)

![N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine](/img/structure/B11847236.png)
![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)





